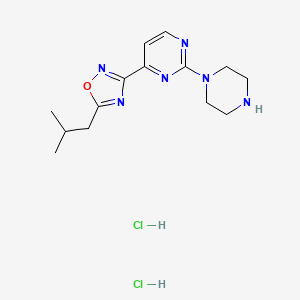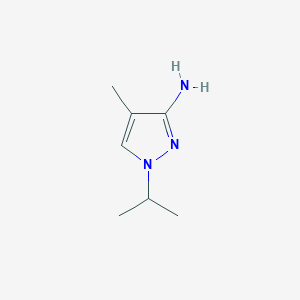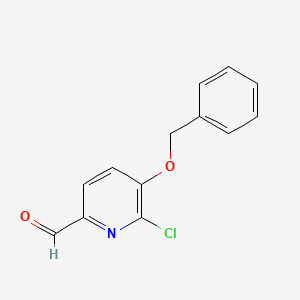
2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride
Vue d'ensemble
Description
2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride (2M1PPDC) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been used as a building block for the synthesis of other compounds, and it has also been studied for its potential applications in medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Drug Designing
Piperidine derivatives, including “2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine-embedded anticancer agents have been synthesized with particularly good activity on androgen-refractory cancer cell lines . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .
Antiviral Applications
Piperidine derivatives have been utilized as antiviral agents . They have shown potential in combating various viral diseases.
Antimalarial Applications
Piperidine derivatives have also been used in the treatment of malaria . They have shown promising results in inhibiting the growth of malaria parasites.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They have shown effectiveness in inhibiting the growth of various bacteria and fungi.
Antihypertension Applications
Piperidine derivatives have been used in the treatment of hypertension . They have shown potential in controlling high blood pressure.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They have shown potential in relieving pain and reducing inflammation.
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives have been used in the treatment of Alzheimer’s disease and other psychotic disorders . They have shown potential in improving cognitive function and managing psychotic symptoms.
Propriétés
IUPAC Name |
2-methyl-1-piperidin-4-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-4-2-3-9-13(10)11-5-7-12-8-6-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMUAUAVOVMPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1440162.png)




![{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1440172.png)





![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride](/img/structure/B1440182.png)